molecular formula C15H16N4 B2362749 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline CAS No. 165607-04-5

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline

Cat. No.: B2362749
CAS No.: 165607-04-5
M. Wt: 252.321
InChI Key: BCHYYXVYHPEHDX-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles . This compound is characterized by the presence of a benzotriazole moiety attached to a dimethylaniline structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline typically involves the reaction of benzotriazole with N,4-dimethylaniline under specific conditions. . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound . This allows it to participate in various chemical reactions, such as nucleophilic substitution and radical formation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline is unique due to the presence of both benzotriazole and dimethylaniline moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-12-7-9-13(10-8-12)18(2)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHYYXVYHPEHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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